molecular formula C22H19N3O6S B4574377 Ethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-4-(phenylcarbamoyl)thiophene-2-carboxylate

Ethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-4-(phenylcarbamoyl)thiophene-2-carboxylate

Cat. No.: B4574377
M. Wt: 453.5 g/mol
InChI Key: UFCDEDFLAKIYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-4-(phenylcarbamoyl)thiophene-2-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Scientific Research Applications

Kinetics and Reaction Mechanisms

The study of reactions between anilines and ethyl S-aryl thiocarbonates, including ethyl S-(2,4-dinitrophenyl) thiocarbonate (DNPTC), provides insight into the kinetics and mechanisms of these reactions. Kinetic studies in aqueous solutions reveal that anilines react with DNPTC through a stepwise mechanism, where the breakdown of a tetrahedral intermediate is rate-determining. This research contributes to understanding the stability of intermediates and the reactivity of anilines towards carbonyl compounds in various chemical processes (Castro et al., 1999).

Cyclization and Rearrangement Reactions

The reductive cyclization-rearrangement of nitroarenyl ketones mediated by stannous chloride provides a novel pathway to produce cyclization products. For instance, specific treatments of 4-methyl-2-(2-nitrobenzyl)-2H-1,4-benzothiazin-3(4H)-one result in unexpected products due to novel Sn (IV)-mediated amidine formation from initial aniline reduction products. This process highlights the potential for new synthetic routes and the formation of complex molecules from simpler precursors (Bates & Li, 2002).

Synthesis of Amines and Thiouronium Salts

The conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives demonstrates the versatility of this compound in synthesizing monosubstituted and disubstituted amines and thiouronium salts. These derivatives undergo further reactions to yield a range of pharmacologically active compounds, showcasing the utility of ethyl 4-(anilinocarbonyl)-3-methyl-5-[(4-nitrobenzoyl)amino]-2-thiophenecarboxylate in medicinal chemistry (Chapman et al., 1971).

Electrochemical Polymerization

The electrochemical polymerization of thiophene derivatives, such as 4”-nitrobenzoyl (thiophene-3′-yl)-1-ethylate, leads to the formation of fluorescent nitrobenzoyl polythiophenes. This process highlights the application of ethyl 4-(anilinocarbonyl)-3-methyl-5-[(4-nitrobenzoyl)amino]-2-thiophenecarboxylate derivatives in creating conductive and fluorescent polymers, which have potential applications in optoelectronic devices (Coelho et al., 2015).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-4-(phenylcarbamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synth

Properties

IUPAC Name

ethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-4-(phenylcarbamoyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O6S/c1-3-31-22(28)18-13(2)17(20(27)23-15-7-5-4-6-8-15)21(32-18)24-19(26)14-9-11-16(12-10-14)25(29)30/h4-12H,3H2,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCDEDFLAKIYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-4-(phenylcarbamoyl)thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-4-(phenylcarbamoyl)thiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-4-(phenylcarbamoyl)thiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-4-(phenylcarbamoyl)thiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-4-(phenylcarbamoyl)thiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-4-(phenylcarbamoyl)thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.